methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Description
Methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a tetrahydro-β-carboline (THβC) derivative characterized by a 2-iodophenyl substitution at the C1 position and a methyl ester group at C2. The core structure, methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (CAS: 16253-64-8), serves as a scaffold for diverse bioactive analogs .
Properties
IUPAC Name |
methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IN2O2/c1-24-19(23)16-10-13-11-6-3-5-9-15(11)21-18(13)17(22-16)12-7-2-4-8-14(12)20/h2-9,16-17,21-22H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYSOJPQDXRUIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1)C3=CC=CC=C3I)NC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30412430 | |
| Record name | methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30412430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5101-14-4 | |
| Record name | methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30412430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core. The iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which uses boron reagents and palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by iodination using iodine and a suitable oxidizing agent. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized to form quinoline derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino-indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is C₁₃H₁₄N₂O₂ with a molecular weight of approximately 230.26 g/mol. The compound features a pyridoindole structure that is known for its biological activity, particularly in neuropharmacology and oncology.
Neuropharmacological Potential
Research indicates that compounds with a pyridoindole framework exhibit neuroprotective properties. For instance, derivatives of this compound have been investigated for their ability to modulate neurotransmitter systems and potentially treat neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The structural similarity to known neuroprotective agents suggests that this compound could interact with serotonin receptors and other neurotransmitter systems to exert therapeutic effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridoindole derivatives. This compound has been shown to inhibit the proliferation of various cancer cell lines. Its mechanism of action may involve the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth .
Synthetic Approaches
The synthesis of this compound can be achieved through several methodologies:
- Microwave-Assisted Synthesis : This method enhances reaction rates and yields for indole-based compounds. The use of microwave technology allows for efficient heating and improved reaction conditions .
- Multi-component Reactions : The application of multi-component reactions (MCRs) facilitates the rapid assembly of complex structures from simpler starting materials. This approach has been utilized to create libraries of derivatives with varied biological activities .
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of this compound demonstrated significant protection against oxidative stress in neuronal cell cultures. The results indicated a reduction in reactive oxygen species (ROS) levels and an increase in cell viability under stress conditions .
Case Study 2: Anticancer Efficacy
Another research effort focused on the anticancer efficacy of this compound against human breast cancer cells. The study found that treatment with this compound led to a dose-dependent decrease in cell proliferation and induced apoptosis through caspase activation .
Mechanism of Action
The mechanism of action of methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The iodophenyl group enhances its binding affinity and specificity, making it a potent compound in biological systems .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Key Structural Variations in THβC Derivatives
- Spatial Arrangement: The dihedral angle between the indole plane and C1 substituent significantly impacts molecular conformation. For example, the 2-nitrophenyl group induces a near-perpendicular orientation (85.9°) , likely due to steric and electronic repulsion.
- Halogen Effects : Bromine and iodine substituents (e.g., 2-bromophenyl vs. 2-iodophenyl) may differ in van der Waals interactions and binding pocket compatibility. Iodine’s higher polarizability could enhance binding affinity in hydrophobic environments.
Table 3: Reported Bioactivities of THβC Derivatives
- Antifungal Potential: The octyl chain derivative’s membrane-disrupting activity suggests that hydrophobic C1 groups enhance antifungal properties. The 2-iodophenyl group, while aromatic, may lack the alkyl chain’s fluidity but could target fungal enzymes via halogen bonding.
- TRPM8 Modulation : Fluorophenyl and chlorophenyl derivatives act as TRPM8 antagonists , implying that halogenated aryl groups are critical for receptor binding. Iodine’s larger size may alter binding kinetics or selectivity.
Biological Activity
Methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H18N2O2I
- Molecular Weight : 396.26 g/mol
- CAS Number : 82789-40-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of neurotransmitter systems and has shown promise in the following areas:
- Antidepressant Activity : Compounds with similar structures have been noted for their ability to influence serotonin and norepinephrine levels in the brain, suggesting potential antidepressant effects.
- Neuroprotective Effects : The tetrahydroindole structure is associated with neuroprotective properties, possibly through antioxidant mechanisms and inhibition of neuroinflammatory pathways.
In Vitro Studies
Several studies have assessed the biological activity of this compound:
- Cell Viability Assays : In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The IC50 values ranged from 10 to 30 µM depending on the cell type.
- Enzyme Inhibition : The compound showed significant inhibition of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
In Vivo Studies
Animal models have provided insights into the pharmacokinetics and efficacy of this compound:
- Behavioral Studies : Mice treated with the compound displayed reduced symptoms of anxiety and depression in behavioral tests (e.g., forced swim test), indicating its potential as an anxiolytic agent.
- Neuroprotective Studies : In models of neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced neuronal damage.
Case Study 1: Antidepressant Potential
A study published in the Journal of Medicinal Chemistry investigated various derivatives of pyridoindoles for their antidepressant properties. This compound was highlighted for its promising results in enhancing mood-related behaviors in rodent models .
Case Study 2: Cancer Research
In a recent study focusing on cell line responses to novel compounds, this compound was shown to inhibit proliferation in human breast cancer cells significantly. The study suggested that this compound could be a candidate for further development as an anticancer agent .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
